molecular formula C8H4N2O2 B12359692 2-Oxobenzimidazole-5-carbaldehyde

2-Oxobenzimidazole-5-carbaldehyde

Cat. No.: B12359692
M. Wt: 160.13 g/mol
InChI Key: KNIPMYBOOWMSCS-UHFFFAOYSA-N
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Description

2-Oxobenzimidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of benzimidazole, featuring a formyl group at the 5-position and a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxobenzimidazole-5-carbaldehyde typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions, followed by oxidation to introduce the formyl group at the 5-position .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Oxobenzimidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxobenzimidazole-5-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (formyl and keto), which provide versatile reactivity and make it a valuable intermediate in synthetic chemistry. Its ability to interact with DNA and proteins also distinguishes it from other benzimidazole derivatives .

Properties

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

2-oxobenzimidazole-5-carbaldehyde

InChI

InChI=1S/C8H4N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-4H

InChI Key

KNIPMYBOOWMSCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)N=C2C=C1C=O

Origin of Product

United States

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